3-Bromo-2-propoxyphenylboronic acid
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Overview
Description
The compound of interest, 3-Bromo-2-propoxyphenylboronic acid, is a boronic acid derivative, which is a class of compounds commonly used in organic synthesis, particularly in Suzuki coupling reactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them versatile intermediates in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of arylboronic acids, such as 3-Bromo-2-propoxyphenylboronic acid, can be achieved through several methods. One common approach is the lithium-halogen exchange followed by an "in situ quench" with a boron reagent, as described in the preparation of 3-pyridylboronic acid . This method could potentially be adapted for the synthesis of the compound by starting with an appropriate 3-bromo-2-propoxyphenyl halide.
Molecular Structure Analysis
While the specific molecular structure of 3-Bromo-2-propoxyphenylboronic acid is not detailed in the provided papers, the general structure of arylboronic acids is well-understood. They typically consist of an aromatic ring substituted with a boronic acid group (-B(OH)_2). The presence of a bromo substituent would influence the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions .
Chemical Reactions Analysis
Arylboronic acids are known to participate in various chemical reactions. For instance, they are key components in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides in the presence of a palladium catalyst to form biaryl compounds . The halogen substituent on the arylboronic acid can also undergo halodeboronation, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile from a phenylboronic acid derivative . Additionally, arylboronic acids can be involved in carbonylative cyclization reactions to yield complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2-propoxyphenylboronic acid would be influenced by both the boronic acid and bromo functional groups. Arylboronic acids generally have high melting points and exhibit stability in the solid state but can undergo slow oxidation in solution . The bromo substituent adds to the compound's reactivity, making it amenable to further functionalization through nucleophilic substitution or via participation in coupling reactions .
Scientific Research Applications
Synthesis Protocols and Methodologies
Protocol for Arylboronic Acids : Wenjie Li et al. (2002) described a protocol for preparing arylboronic acids, including 3-pyridylboronic acid, which may be analogous to the synthesis of 3-bromo-2-propoxyphenylboronic acid. This method involved lithium-halogen exchange and "in situ quench" techniques, suggesting a potential pathway for synthesizing related compounds like 3-bromo-2-propoxyphenylboronic acid (Li et al., 2002).
Halodeboronation of Aryl Boronic Acids : Ronald H. Szumigala et al. (2004) developed a scalable synthesis for 2-bromo-3-fluorobenzonitrile via halodeboronation of aryl boronic acids, indicating that similar methodologies could apply to 3-bromo-2-propoxyphenylboronic acid for creating diverse aryl bromides and chlorides (Szumigala et al., 2004).
Applications in Organic Synthesis
Synthesis of Ortho-Functionalized Arylboronic Acids : M. Da̧browski et al. (2007) demonstrated the synthesis of various ortho-functionalized arylboronic acids, potentially relevant to 3-bromo-2-propoxyphenylboronic acid. Their research highlighted the versatility of boronic acids in creating complex organic structures (Da̧browski et al., 2007).
Photochromic Axially Chiral Spirooxazines : Li-Mei Jin et al. (2010) explored the use of diboronic acid in synthesizing photochromic spirooxazines, hinting at the potential for 3-bromo-2-propoxyphenylboronic acid in developing photoresponsive materials (Jin et al., 2010).
Catalysis and Material Science
Suzuki Cross-Coupling Reactions : Thaksen Jadhav et al. (2017) utilized arylboronic acids in Suzuki cross-coupling reactions to synthesize organic light-emitting diodes (OLEDs). This implies that 3-bromo-2-propoxyphenylboronic acid could have applications in electronic materials and device fabrication (Jadhav et al., 2017).
Haemolytic, Biofilm Inhibition and Anti-Thrombolytic Activities : H. Ikram et al. (2015) synthesized thiophene derivatives using arylboronic acids, which exhibited significant biofilm inhibition and anti-thrombolytic activities. This research suggests potential biomedical applications for derivatives of 3-bromo-2-propoxyphenylboronic acid (Ikram et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3-bromo-2-propoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5,12-13H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILIDAIRUWTFHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399030 |
Source
|
Record name | 3-Bromo-2-propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-propoxyphenylboronic acid | |
CAS RN |
848779-86-2 |
Source
|
Record name | 3-Bromo-2-propoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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